![molecular formula C25H24O B12514656 4-[2-(4-tert-Butylphenyl)-2-phenylethenyl]benzaldehyde CAS No. 675202-66-1](/img/structure/B12514656.png)

4-[2-(4-tert-Butylphenyl)-2-phenylethenyl]benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

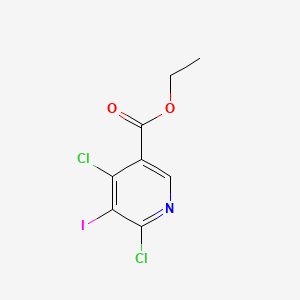

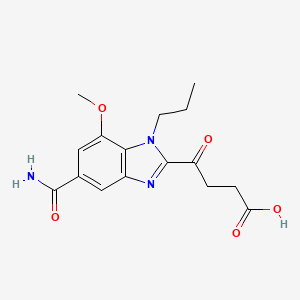

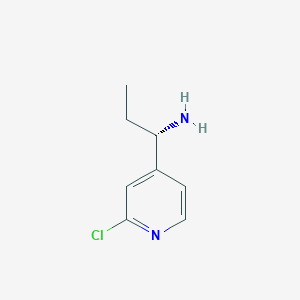

4-[2-(4-tert-Butylphenyl)-2-phenylethenyl]benzaldehyde is an organic compound with the molecular formula C25H24O and a molecular weight of 340.457 g/mol It is characterized by the presence of a benzaldehyde group attached to a phenylethenyl moiety, which is further substituted with a tert-butylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-tert-Butylphenyl)-2-phenylethenyl]benzaldehyde can be achieved through a Claisen-Schmidt condensation reaction. This reaction involves the condensation of 4-tert-butylbenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is typically carried out under reflux conditions in an ethanol or methanol solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as zeolites or solid acids may also be employed to improve the efficiency of the reaction .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-[2-(4-tert-Butylphenyl)-2-phenylethenyl]benzaldehyd durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Aldehydgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.

Reduktion: Die Aldehydgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem primären Alkohol reduziert werden.

Substitution: Die Phenylringe können elektrophile aromatische Substitutionsreaktionen wie Nitrierung, Sulfonierung oder Halogenierung mit geeigneten Reagenzien und Bedingungen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4) in einem sauren Medium.

Reduktion: Natriumborhydrid (NaBH4) in Methanol oder Ethanol.

Substitution: Nitrierung mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure.

Hauptprodukte, die gebildet werden

Oxidation: 4-[2-(4-tert-Butylphenyl)-2-phenylethenyl]benzoesäure.

Reduktion: 4-[2-(4-tert-Butylphenyl)-2-phenylethenyl]benzylalkohol.

Substitution: Verschiedene substituierte Derivate abhängig von den spezifischen Reaktionsbedingungen.

Wissenschaftliche Forschungsanwendungen

4-[2-(4-tert-Butylphenyl)-2-phenylethenyl]benzaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und Polymere verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antikanzerogener Eigenschaften.

Medizin: Erforscht auf seine potenzielle Verwendung in der Medikamentenentwicklung und als Pharmakophor in der pharmazeutischen Chemie.

Industrie: Verwendet bei der Produktion von Spezialchemikalien, Duftstoffen und Farbstoffen

5. Wirkmechanismus

Der Wirkmechanismus von 4-[2-(4-tert-Butylphenyl)-2-phenylethenyl]benzaldehyd beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Die Aldehydgruppe kann kovalente Bindungen mit nukleophilen Stellen in biologischen Molekülen eingehen, was zu verschiedenen biochemischen Effekten führt. Die Phenylethenyleinheit kann auch mit hydrophoben Taschen in Proteinen interagieren und so ihre Funktion und Aktivität beeinflussen .

Wirkmechanismus

The mechanism of action of 4-[2-(4-tert-Butylphenyl)-2-phenylethenyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The phenylethenyl moiety may also interact with hydrophobic pockets in proteins, influencing their function and activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2,4-Di-tert-Butylphenol: Eine Verbindung mit ähnlicher tert-Butylsubstitution, aber unterschiedlichen funktionellen Gruppen.

4-tert-Butylbenzylalkohol: Eine verwandte Verbindung mit einer Hydroxylgruppe anstelle einer Aldehydgruppe.

4,4’-Di-tert-Butylbiphenyl: Ein Biphenylderivat mit tert-Butylgruppen an beiden Phenylringen.

Einzigartigkeit

4-[2-(4-tert-Butylphenyl)-2-phenylethenyl]benzaldehyd ist einzigartig aufgrund seiner Kombination aus einer Benzaldehydgruppe mit einer Phenylethenyleinheit und einer tert-Butylsubstitution. Diese strukturelle Anordnung verleiht ihm besondere chemische und physikalische Eigenschaften, wodurch es für bestimmte Anwendungen in Forschung und Industrie wertvoll ist.

Eigenschaften

CAS-Nummer |

675202-66-1 |

|---|---|

Molekularformel |

C25H24O |

Molekulargewicht |

340.5 g/mol |

IUPAC-Name |

4-[2-(4-tert-butylphenyl)-2-phenylethenyl]benzaldehyde |

InChI |

InChI=1S/C25H24O/c1-25(2,3)23-15-13-22(14-16-23)24(21-7-5-4-6-8-21)17-19-9-11-20(18-26)12-10-19/h4-18H,1-3H3 |

InChI-Schlüssel |

XCTUSAIZKUDQIS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(9,9'-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one](/img/structure/B12514587.png)

![(2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxybutanoic acid](/img/structure/B12514611.png)